molecular formula C14H14N2O4 B12457821 2-{[(E)-(5-nitrofuran-2-yl)methylidene]amino}-4-propylphenol

2-{[(E)-(5-nitrofuran-2-yl)methylidene]amino}-4-propylphenol

Cat. No.: B12457821
M. Wt: 274.27 g/mol
InChI Key: HADAUTVGXOIBBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(E)-(5-nitrofuran-2-yl)methylidene]amino}-4-propylphenol is a chemical compound known for its unique structure and potential applications in various fields. This compound features a nitrofuran moiety, which is often associated with antimicrobial properties, and a phenolic group, which can contribute to its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-(5-nitrofuran-2-yl)methylidene]amino}-4-propylphenol typically involves the condensation of 5-nitrofuraldehyde with 4-propylphenol in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[(E)-(5-nitrofuran-2-yl)methylidene]amino}-4-propylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{[(E)-(5-nitrofuran-2-yl)methylidene]amino}-4-propylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(E)-(5-nitrofuran-2-yl)methylidene]amino}-4-propylphenol involves its interaction with bacterial enzymes. The nitrofuran moiety is reduced by bacterial nitroreductases, leading to the formation of reactive intermediates that can damage bacterial DNA and other cellular components. This results in the inhibition of bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(E)-(5-nitrofuran-2-yl)methylidene]amino}-4-propylphenol is unique due to its combination of a nitrofuran moiety and a phenolic group, which imparts distinct chemical and biological properties. This combination allows it to undergo a variety of chemical reactions and exhibit potent antimicrobial activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

2-[(5-nitrofuran-2-yl)methylideneamino]-4-propylphenol

InChI

InChI=1S/C14H14N2O4/c1-2-3-10-4-6-13(17)12(8-10)15-9-11-5-7-14(20-11)16(18)19/h4-9,17H,2-3H2,1H3

InChI Key

HADAUTVGXOIBBP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C=C1)O)N=CC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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